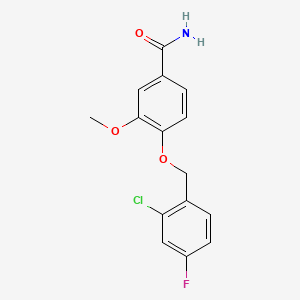

4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzamide

Description

4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxy-substituted benzamide core and a 2-chloro-4-fluorobenzyl ether group. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets. While its exact therapeutic applications are still under investigation, its analogs have demonstrated activity in central nervous system (CNS) disorders, dopamine receptor modulation, and anti-tubercular therapies . Commercial precursors such as 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride (sc-336184) are available, indicating its feasibility for synthesis and derivatization .

Properties

IUPAC Name |

4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO3/c1-20-14-6-9(15(18)19)3-5-13(14)21-8-10-2-4-11(17)7-12(10)16/h2-7H,8H2,1H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRAUCBFVRSCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N)OCC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluorobenzyl alcohol and 3-methoxybenzoic acid.

Esterification: The 3-methoxybenzoic acid is esterified with 2-chloro-4-fluorobenzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to form the corresponding ester.

Amidation: The ester is then subjected to amidation using ammonia or an amine derivative to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid.

Reduction: Formation of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with CNS Activity

Compound 7d (VU6012962)

- Structure : Features a 4-(cyclopropylmethoxy)-3-methoxybenzamide core with a trifluoromethoxy-phenyltriazole group.

- Key Differences : The trifluoromethoxy and triazole substituents enhance metabolic stability and CNS penetration compared to the chloro-fluorobenzyl group in the target compound.

- Pharmacology : Acts as a negative allosteric modulator of mGlu7, with demonstrated oral bioavailability and CNS penetration in preclinical models .

N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (7)

- Structure: Retains the 3-methoxybenzamide group but incorporates a piperazine-cyanopyridine side chain.

- Key Differences: The piperazine-cyanopyridine moiety improves selectivity for D4 dopamine receptors (>100-fold over D2/D3 and serotonin receptors).

- Pharmacology: Exhibits nanomolar D4 affinity (logP = 2.37–2.55) and rapid brain uptake, making it a candidate for neuropsychiatric disorders .

Comparison Table: CNS-Targeting Benzamides

| Compound | Structural Features | Target | Selectivity | logP | CNS Penetration |

|---|---|---|---|---|---|

| Target Compound | 2-Cl-4-F-benzyl ether, 3-methoxy | Under investigation | N/A | ~2.5* | Unknown |

| 7d (VU6012962) | Cyclopropylmethoxy, trifluoromethoxy | mGlu7 | High for mGlu7 | ~3.0 | Yes |

| Compound 7 | Piperazine-cyanopyridine, 3-methoxy | D4 dopamine receptor | >100-fold vs. D2/D3, 5-HT | 2.37–2.55 | Yes |

*Estimated based on structural similarity to Compound 5.

Anti-Tubercular Benzamides

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide (L3)

- Structure : Shares the 3-methoxybenzamide core but includes a dihydrodioxin ring and fluorophenyl-amide side chain.

- Pharmacology : Proposed as an EthR inhibitor to overcome bacterial resistance in tuberculosis therapy .

Comparison Insight : While the target compound lacks direct anti-tubercular data, structural modifications like the dihydrodioxin ring in L3 highlight the importance of aromatic heterocycles in EthR binding.

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

- Structure : Substitutes the chloro-fluorobenzyl group with a 4-chlorophenyl and 4-methyl group.

- Key Differences : The methyl group enhances fluorescence properties, enabling its use as a Pb²⁺ sensor in spectrofluorometry.

- Synthesis : Prepared via DCC/HOBt coupling at -50°C, contrasting with microwave-assisted methods used for CNS-targeting analogs .

Biological Activity

The compound 4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxybenzamide is a derivative of benzamide that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure highlights the presence of a chloro and fluorine substituent on the benzyl ring, which may influence its biological properties.

The biological activity of this compound primarily involves its interaction with specific biological targets. The compound is believed to exert its effects through:

- Enzyme Inhibition: The presence of the chloro and fluorine groups may enhance binding affinity to target enzymes, potentially inhibiting their activity.

- Receptor Modulation: It may act as a modulator for certain receptors, affecting downstream signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structural features have demonstrated anticancer properties. For instance, derivatives containing fluorinated benzamides have been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting the epidermal growth factor receptor (EGFR) .

Table 1: Comparison of Biological Activities

Neuroprotective Effects

In studies involving epilepsy models, compounds structurally related to this compound exhibited neuroprotective effects. For example, GM-90432 showed significant improvement in seizure behaviors in zebrafish models by modulating neurotransmitter levels and reducing oxidative stress .

Study 1: Anticancer Properties

A study focused on the structure-activity relationship (SAR) involving various benzamide derivatives highlighted that modifications at the para position significantly enhanced anticancer activity against NSCLC cell lines. The introduction of electron-withdrawing groups like fluorine and chlorine was crucial for improving efficacy .

Study 2: Neuroprotective Mechanisms

In a zebrafish model of epilepsy, GM-90432 (a related compound) demonstrated a biphasic neuroprotective effect by scavenging reactive oxygen species and modulating hormonal levels associated with stress responses. This suggests that similar mechanisms could be expected from this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.